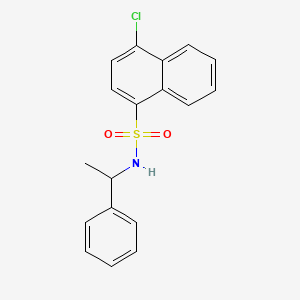
Disperse Red 134
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The preparation of Disperse Red 134 typically involves chemical synthesis. The specific synthetic routes and reaction conditions can vary depending on the manufacturer and the desired properties of the final product . One common method involves the reaction of 2-cyano-4-nitroaniline with other reagents under controlled conditions to produce the desired dye . Industrial production methods often include steps such as grinding, mixing with dispersants, and drying to achieve the final product .
化学反应分析
Disperse Red 134 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and zinc dust.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of quinones, while reduction may yield amines .
科学研究应用
Disperse Red 134 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying dye adsorption and desorption processes on various substrates.
Biology: It is used in biological staining techniques to visualize cellular structures and processes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a diagnostic tool.
Industry: This compound is widely used in the textile industry for dyeing synthetic fibers, as well as in the production of inks, coatings, and plastics
作用机制
The mechanism of action of Disperse Red 134 involves its interaction with the substrate it is applied to. In the case of textile dyeing, the dye molecules interact with the fibers through van der Waals forces and dipole interactions . The dye molecules are dispersed in water with the help of surfactants, allowing them to penetrate the hydrophobic fibers and achieve uniform coloration .
相似化合物的比较
Disperse Red 134 can be compared with other similar compounds, such as:
Disperse Red 1: Known for its reversible light-induced solubility and used in photonic applications.
Disperse Red 9: Derived from anthraquinone and used in various dyeing applications.
Disperse Red 60: Another anthraquinone-based dye used for its bright red shades and high wetfastness.
This compound stands out due to its high color fastness and light fastness, making it particularly suitable for applications requiring durable and vibrant colors .
属性
CAS 编号 |
12223-69-7 |
|---|---|
分子式 |
C62H89CoN13O14P |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(2-ethoxy-4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B1172315.png)
![1-[(6-butoxy-2-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B1172318.png)
![1-[(2,5-Diethoxyphenyl)sulfonyl]indoline](/img/structure/B1172322.png)

